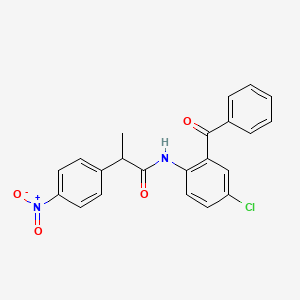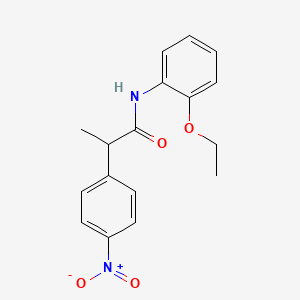
4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol
Übersicht
Beschreibung
4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP. It has gained attention in the scientific community due to its potential use in cancer therapy and as a tool for studying the role of p300/CBP in various cellular processes.
Wirkmechanismus
4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol inhibits the acetyltransferase activity of p300/CBP by binding to the catalytic domain of the enzyme. This leads to a reduction in the acetylation of histones and other proteins, which can affect gene expression and cellular functions.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different cell types. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in immune cells, and improve memory and cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol is its specificity for p300/CBP, which allows for the study of the role of these enzymes in cellular processes without affecting other histone acetyltransferases. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the use of this compound in vivo may be limited due to its potential toxicity and lack of specificity for p300/CBP in certain tissues.
Zukünftige Richtungen
Future research on 4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol could focus on improving its solubility and stability, as well as developing more specific inhibitors of p300/CBP. Additionally, studies could investigate the potential use of this compound in combination with other cancer therapies or as a treatment for neurological disorders. The role of p300/CBP in other cellular processes, such as metabolism and immune function, could also be explored using this compound as a tool for studying the enzymes.
Wissenschaftliche Forschungsanwendungen
4-(di-1H-indol-3-ylmethyl)-2-ethoxy-3-nitrophenol has been used extensively in scientific research to study the role of p300/CBP in various cellular processes. It has been shown to inhibit the acetyltransferase activity of p300/CBP, leading to changes in gene expression and cellular functions. This compound has been used to study the role of p300/CBP in cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-[bis(1H-indol-3-yl)methyl]-2-ethoxy-3-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-2-32-25-22(29)12-11-17(24(25)28(30)31)23(18-13-26-20-9-5-3-7-15(18)20)19-14-27-21-10-6-4-8-16(19)21/h3-14,23,26-27,29H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYFULIQPEDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(2-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4074812.png)
![methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate](/img/structure/B4074828.png)
![1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4074832.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074839.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4074846.png)
![2-methyl-1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}indoline](/img/structure/B4074853.png)

![1-[2-(3-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4074873.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074897.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-nitrobenzamide](/img/structure/B4074903.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4074909.png)
![1-[3-(4-iodophenoxy)propyl]piperazine oxalate](/img/structure/B4074917.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4074930.png)